molecular formula C11H18O6 B14686525 Trimethyl 3-methylbutane-1,2,4-tricarboxylate CAS No. 34611-51-3

Trimethyl 3-methylbutane-1,2,4-tricarboxylate

Cat. No.: B14686525
CAS No.: 34611-51-3
M. Wt: 246.26 g/mol
InChI Key: PBIGNECNPJTSOK-UHFFFAOYSA-N
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Description

Trimethyl 3-methylbutane-1,2,4-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl 3-methylbutane-1,2,4-tricarboxylate can be synthesized through the esterification of 3-methylbutane-1,2,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 3-methylbutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.

    Reduction: Commonly carried out using lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to replace the ester groups.

Major Products Formed

    Hydrolysis: 3-methylbutane-1,2,4-tricarboxylic acid.

    Reduction: 3-methylbutane-1,2,4-triol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Trimethyl 3-methylbutane-1,2,4-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which trimethyl 3-methylbutane-1,2,4-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,2,4-butanetricarboxylate: Similar structure but with different substitution patterns.

    Trimethyl 1,2,4-benzenetricarboxylate: Contains a benzene ring instead of a butane backbone.

    Trimethyl 3-methylbutane-1,2,3-tricarboxylate: Differing in the position of the carboxylate groups.

Uniqueness

Trimethyl 3-methylbutane-1,2,4-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the butane backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

34611-51-3

Molecular Formula

C11H18O6

Molecular Weight

246.26 g/mol

IUPAC Name

trimethyl 3-methylbutane-1,2,4-tricarboxylate

InChI

InChI=1S/C11H18O6/c1-7(5-9(12)15-2)8(11(14)17-4)6-10(13)16-3/h7-8H,5-6H2,1-4H3

InChI Key

PBIGNECNPJTSOK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C(CC(=O)OC)C(=O)OC

Origin of Product

United States

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